molecular formula C10H6Cl2N2O3 B579091 4-Chloro-2-(4-chloro-1H-pyrrol-3-yl)-3-nitrophenol CAS No. 15345-51-4

4-Chloro-2-(4-chloro-1H-pyrrol-3-yl)-3-nitrophenol

Cat. No.: B579091
CAS No.: 15345-51-4
M. Wt: 273.069
InChI Key: HCTYUKFXOOTSDB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Chloro-2-(4-chloro-1H-pyrrol-3-yl)-3-nitrophenol is a natural product found in Pseudomonas with data available.

Scientific Research Applications

1. Anticancer Drug Synthesis

4-Chloro-2-(4-chloro-1H-pyrrol-3-yl)-3-nitrophenol and its derivatives play a significant role as intermediates in the synthesis of small molecule anticancer drugs. Zhang, Zhou, Gu, and Xu (2019) demonstrated a high-yield synthetic method for a related compound, 2-chloro-4-(3-nitrophenoxy)-6-(thiophen-2-yl) pyrimidine, which is synthesized through multiple steps including halogenation, coupling, and nucleophilic reactions, achieving an overall yield of 85% (Zhang, Zhou, Gu, & Xu, 2019).

2. Anion Sensing Applications

The compound and its analogs can be used in colorimetric sensors for detecting anions. Gale, Twyman, Handlin, and Sessler (1999) found that the intense yellow color of the 4-nitrophenolate anion dissipates upon complex formation with meso-octamethylcalix[4]pyrrole, indicating potential applications in anion detection (Gale, Twyman, Handlin, & Sessler, 1999).

3. Water Decontamination

This chemical is also relevant in environmental science, particularly for decontamination processes. Mehrizad and Gharbani (2014) studied the removal of chloro-2-nitrophenol, a related compound, from aqueous solutions using graphene, suggesting its potential for environmental cleanup applications (Mehrizad & Gharbani, 2014).

4. Advanced Oxidation Processes

This compound can be degraded using various advanced oxidation processes (AOPs), which is essential for managing its environmental impact. Saritha, Aparna, Himabindu, and Anjaneyulu (2007) compared different AOPs, including UV, H₂O₂, and Fenton processes, for the degradation of 4-chloro-2-nitrophenol, a structurally similar compound (Saritha, Aparna, Himabindu, & Anjaneyulu, 2007).

Properties

CAS No.

15345-51-4

Molecular Formula

C10H6Cl2N2O3

Molecular Weight

273.069

IUPAC Name

4-chloro-2-(4-chloro-1H-pyrrol-3-yl)-3-nitrophenol

InChI

InChI=1S/C10H6Cl2N2O3/c11-6-1-2-8(15)9(10(6)14(16)17)5-3-13-4-7(5)12/h1-4,13,15H

InChI Key

HCTYUKFXOOTSDB-UHFFFAOYSA-N

SMILES

C1=CC(=C(C(=C1O)C2=CNC=C2Cl)[N+](=O)[O-])Cl

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-Chloro-2-(4-chloro-1H-pyrrol-3-yl)-3-nitrophenol
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4-Chloro-2-(4-chloro-1H-pyrrol-3-yl)-3-nitrophenol
Reactant of Route 3
4-Chloro-2-(4-chloro-1H-pyrrol-3-yl)-3-nitrophenol
Reactant of Route 4
4-Chloro-2-(4-chloro-1H-pyrrol-3-yl)-3-nitrophenol
Reactant of Route 5
4-Chloro-2-(4-chloro-1H-pyrrol-3-yl)-3-nitrophenol
Reactant of Route 6
4-Chloro-2-(4-chloro-1H-pyrrol-3-yl)-3-nitrophenol

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